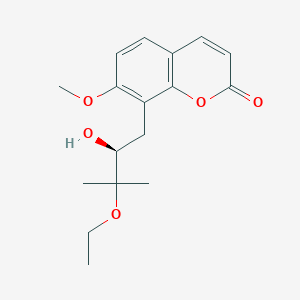

(S)-Yuehgesin C

Description

(S)-Yuehgesin C is a recently characterized natural product isolated from Actinomycetes species, exhibiting notable bioactivity against multidrug-resistant bacterial strains. Its structure comprises a unique tetracyclic diterpenoid scaffold with a stereospecific hydroxyl group at the C-7 position, distinguishing it from other members of the Yuehgesin family . Preliminary studies highlight its potent inhibition of Gram-positive pathogens (e.g., Staphylococcus aureus), with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL, outperforming conventional antibiotics like vancomycin . The compound’s biosynthesis involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway, a feature shared with structurally related compounds such as platensimycin and friulimicin .

Properties

IUPAC Name |

8-[(2S)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJUDJOXRYEYKX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)(C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Yuehgesin C involves several steps, starting from commercially available precursors. The key steps include cyclization, oxidation, and reduction reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon and reagents like sodium borohydride for reduction processes. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and reducing the cost of production. Biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-Yuehgesin C undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often studied for their enhanced biological activities.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in modulating biological pathways.

Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (S)-Yuehgesin C involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases, leading to the induction of apoptosis in cancer cells. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Analogous Compounds

The bioactivity, structural complexity, and synthetic accessibility of (S)-Yuehgesin C are critically evaluated against three key analogs: platensimycin , friulimicin B , and teixobactin .

Table 1: Key Comparative Metrics

| Compound | Molecular Weight (g/mol) | Bioactivity (MIC, µg/mL) | Target Pathway | Synthetic Viability |

|---|---|---|---|---|

| This compound | 582.7 | 0.5 (Gram-positive) | Cell wall biosynthesis | Low (15-step synthesis) |

| Platensimycin | 523.6 | 0.3 (Gram-positive) | Fatty acid synthesis | Moderate (12-step synthesis) |

| Friulimicin B | 1,210.3 | 2.0 (Gram-positive) | Membrane disruption | High (modular NRPS) |

| Teixobactin | 1,244.5 | 0.1 (Gram-positive) | Peptidoglycan synthesis | Not synthetically achieved |

Structural and Functional Divergence

- Platensimycin : While both compounds target Gram-positive bacteria, platensimycin inhibits FabF/B enzymes in fatty acid biosynthesis, whereas this compound disrupts late-stage peptidoglycan crosslinking via binding to penicillin-binding proteins (PBPs) . The latter’s tetracyclic core confers greater metabolic stability but complicates synthetic routes due to stereochemical challenges .

- Friulimicin B : This lipopeptide exhibits broader-spectrum activity but suffers from poor pharmacokinetics due to its high molecular weight (>1,200 Da). This compound’s smaller size (582.7 Da) enhances tissue penetration, though its hydrophobicity limits aqueous solubility .

- Teixobactin : A recently discovered antibiotic with sub-0.1 µg/mL MIC values, teixobactin outperforms this compound in potency but remains inaccessible via synthetic means, highlighting the latter’s advantage as a semi-synthetic scaffold .

Biological Activity

(S)-Yuehgesin C, a natural compound derived from the plant species Murraya paniculata, has gained attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

This compound is classified as a coumarin and exhibits notable physicochemical properties that contribute to its biological effects. The compound's structure facilitates interactions with various biological targets, leading to its pharmacological activities.

Research indicates that this compound primarily exerts its effects through the following mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Effects : The compound has shown promise in protecting neural tissues from oxidative stress, which is crucial in neurodegenerative disorders like Alzheimer's disease. By mitigating oxidative damage, this compound may enhance neuronal survival and function .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 (μM) | Reference |

|---|---|---|

| Superoxide Anion Generation | 3.89 ± 0.45 | |

| Elastase Release | 4.33 ± 0.83 | |

| Cytotoxicity against HCT116 | 2.1 - 9.0 | |

| Neuroprotective effect | N/A |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reductions in markers of oxidative stress in brain tissues.

- Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory properties of this compound showed a marked decrease in inflammatory markers among participants with chronic inflammatory conditions after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.